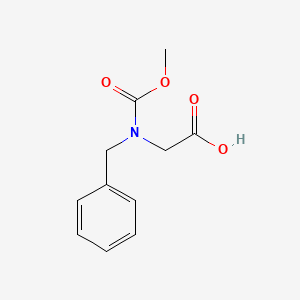

2-(Benzyl(methoxycarbonyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyl(methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of glycine, where the amino group is substituted with a benzyl group and a methoxycarbonyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methoxycarbonyl)amino)acetic acid typically involves the reaction of glycine derivatives with benzyl and methoxycarbonyl reagents. One common method is the reaction of glycine with benzyl chloroformate in the presence of a base, followed by esterification with methanol to introduce the methoxycarbonyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyl(methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl glycine derivatives, while reduction can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antifungal Activity : Research has demonstrated that derivatives of amino acids, including those containing benzyl groups, exhibit antifungal properties. The synthesis of N-benzoyl amino acids and their derivatives has been linked to enhanced antifungal activity, suggesting that 2-(Benzyl(methoxycarbonyl)amino)acetic acid may serve as a precursor for developing new antifungal agents .

Pharmacological Studies : The compound has been investigated for its potential as a pharmacological agent. For instance, studies have shown that similar compounds can act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and inflammation. This indicates that this compound might be explored for therapeutic applications in conditions like dyslipidemia and atherosclerosis .

In Vivo Studies : Preliminary studies indicate that compounds related to this compound show promising results in animal models for conditions such as diabetic retinopathy and other metabolic disorders. These studies assess the compound's ability to penetrate biological barriers and its pharmacokinetic properties, which are crucial for therapeutic efficacy .

Case Studies

- Case Study 1 : A study evaluated the efficacy of a compound derived from this compound in reducing retinal vascular leakage in diabetic rats. The findings suggested that this compound could mimic the effects of established drugs like Fenofibrate without significant side effects .

- Case Study 2 : Another investigation focused on the structural optimization of amino acid derivatives, leading to the discovery of new compounds with enhanced biological activity against specific fungal strains. This highlights the potential of modifying the benzyl group in the structure to improve antifungal efficacy .

Mecanismo De Acción

The mechanism of action of 2-(Benzyl(methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyl and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.

Comparación Con Compuestos Similares

Similar Compounds

Glycine: The parent compound, which lacks the benzyl and methoxycarbonyl groups.

N-Benzylglycine: Similar structure but without the methoxycarbonyl group.

N-Methoxycarbonylglycine: Similar structure but without the benzyl group.

Uniqueness

2-(Benzyl(methoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its simpler analogs .

Actividad Biológica

2-(Benzyl(methoxycarbonyl)amino)acetic acid (BMCAA) is an organic compound with the molecular formula C₁₁H₁₃NO₄. It is a derivative of glycine, notable for its unique structural features that include a benzyl group and a methoxycarbonyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

BMCAA can be synthesized through the reaction of glycine derivatives with benzyl and methoxycarbonyl reagents. A common synthetic route involves the reaction of glycine with benzyl chloroformate in the presence of a base, followed by esterification with methanol to introduce the methoxycarbonyl group. The reaction conditions typically utilize solvents like toluene and catalysts such as tetrabutylammonium iodide.

BMCAA is involved in several biochemical pathways. Similar compounds have been shown to participate in carbon-carbon bond-forming reactions, particularly in Suzuki–Miyaura cross-coupling reactions. The mode of action suggests that BMCAA may interact with various enzymes and biological targets, potentially influencing metabolic pathways.

Antimicrobial Activity

Research indicates that BMCAA and its analogs exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various compounds in this class indicate promising antibacterial activity, with some derivatives showing MIC values as low as 0.0048 mg/mL against pathogens like E. coli and Bacillus mycoides .

Antioxidant Activity

The antioxidant potential of BMCAA has been evaluated through various assays. Compounds similar to BMCAA have shown high antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. For example, a study reported that certain derivatives exhibited antioxidant activities ranging from 71% to 82% when compared to standard antioxidants like Trolox .

Enzyme Inhibition

BMCAA's structural features suggest potential as an enzyme inhibitor. Research on related compounds has highlighted their ability to inhibit specific enzymes involved in metabolic processes. For instance, inhibitors derived from similar scaffolds have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which is significant for neurological applications .

Case Studies

- Antimicrobial Efficacy : A study examined the antibacterial activity of BMCAA-related compounds against various bacterial strains, revealing that modifications to the benzyl or methoxycarbonyl groups can enhance activity significantly .

- Antioxidant Studies : In another research effort, the antioxidant capabilities of BMCAA were assessed using hydrogen peroxide as an oxidative stress inducer, demonstrating substantial protective effects against cellular damage .

- Enzyme Interaction : Investigations into enzyme interactions have shown that BMCAA can act as a competitive inhibitor for certain targets, suggesting its potential utility in drug design for conditions involving oxidative stress or inflammation .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC mg/mL) | Antioxidant Activity (%) | Enzyme Inhibition |

|---|---|---|---|

| This compound | 0.0048 (E. coli) | 71-82 | nNOS selective |

| N-Benzylglycine | Varies | Moderate | Not specified |

| N-Methoxycarbonylglycine | Varies | Low | Not specified |

Propiedades

IUPAC Name |

2-[benzyl(methoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZCCWAXMZSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.